N-(4-chlorophenyl)-1,3-bis[(4-chlorophenyl)methyl]-2-oxo-1,3,2lambda5-diazaphosphinan-2-amine
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Overview
Description
N-(4-chlorophenyl)-1,3-bis[(4-chlorophenyl)methyl]-2-oxo-1,3,2lambda5-diazaphosphinan-2-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorophenyl groups and a diazaphosphinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1,3-bis[(4-chlorophenyl)methyl]-2-oxo-1,3,2lambda5-diazaphosphinan-2-amine typically involves multiple steps. Starting with 4-chlorobenzoic acid, the process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the core structure . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Continuous flow reactors and other advanced technologies may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1,3-bis[(4-chlorophenyl)methyl]-2-oxo-1,3,2lambda5-diazaphosphinan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-1,3-bis[(4-chlorophenyl)methyl]-2-oxo-1,3,2lambda5-diazaphosphinan-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1,3-bis[(4-chlorophenyl)methyl]-2-oxo-1,3,2lambda5-diazaphosphinan-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorophenyl derivatives and diazaphosphinan compounds. Examples are:
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Uniqueness
N-(4-chlorophenyl)-1,3-bis[(4-chlorophenyl)methyl]-2-oxo-1,3,2lambda5-diazaphosphinan-2-amine is unique due to its specific combination of chlorophenyl groups and the diazaphosphinan ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1059-45-6 |
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Molecular Formula |
C23H23Cl3N3OP |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1,3-bis[(4-chlorophenyl)methyl]-2-oxo-1,3,2λ5-diazaphosphinan-2-amine |
InChI |
InChI=1S/C23H23Cl3N3OP/c24-20-6-2-18(3-7-20)16-28-14-1-15-29(17-19-4-8-21(25)9-5-19)31(28,30)27-23-12-10-22(26)11-13-23/h2-13H,1,14-17H2,(H,27,30) |
InChI Key |
MZNTWSMWROXUKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(P(=O)(N(C1)CC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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